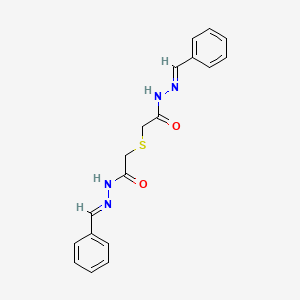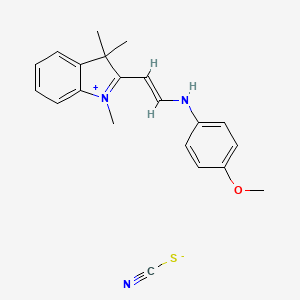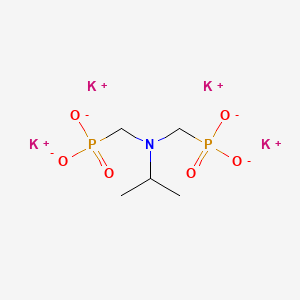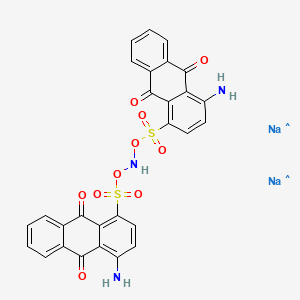
Cytidine 5'-(trihydrogen diphosphate), potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5’-(trihydrogen diphosphate), potassium salt: is a cytosine nucleotide containing two phosphate groups esterified to the sugar moietyThis compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine 5’-(trihydrogen diphosphate), potassium salt typically involves the phosphorylation of cytidine. The process can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediate .
Industrial Production Methods: Industrial production of Cytidine 5’-(trihydrogen diphosphate), potassium salt involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Cytidine 5’-(trihydrogen diphosphate), potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cytidine 5’-monophosphate.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Cytidine 5’-monophosphate.
Reduction: Cytidine.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Cytidine 5’-(trihydrogen diphosphate), potassium salt is used as a precursor in the synthesis of other nucleotides and nucleotide analogs. It is also employed in studies involving nucleotide metabolism and enzymatic reactions .
Biology: In biological research, this compound is crucial for studying cellular processes such as DNA and RNA synthesis. It is used in experiments involving nucleotide incorporation and the regulation of gene expression .
Medicine: In medicine, Cytidine 5’-(trihydrogen diphosphate), potassium salt is investigated for its potential therapeutic applications. It is studied for its role in treating certain metabolic disorders and as a component in antiviral and anticancer therapies .
Industry: Industrially, this compound is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various diagnostic assays .
Mécanisme D'action
Cytidine 5’-(trihydrogen diphosphate), potassium salt exerts its effects by participating in nucleotide metabolism. It acts as a substrate for enzymes involved in the synthesis and degradation of nucleotides. The compound is incorporated into nucleic acids, influencing DNA and RNA synthesis. It also interacts with specific molecular targets, such as cytidylate kinase, which phosphorylates cytidine monophosphate to cytidine diphosphate .
Comparaison Avec Des Composés Similaires
Cytidine 5’-monophosphate: Contains only one phosphate group.
Cytidine 5’-triphosphate: Contains three phosphate groups.
Uridine 5’-diphosphate: Similar structure but with uracil instead of cytosine.
Uniqueness: Cytidine 5’-(trihydrogen diphosphate), potassium salt is unique due to its specific role in nucleotide metabolism and its ability to participate in various biochemical reactions. Its diphosphate structure allows it to act as an intermediate in the synthesis of other nucleotides and nucleotide analogs .
Propriétés
Numéro CAS |
98072-15-2 |
|---|---|
Formule moléculaire |
C9H14KN3O11P2 |
Poids moléculaire |
441.27 g/mol |
Nom IUPAC |
potassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C9H15N3O11P2.K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
Clé InChI |
KRNQTRRVIBMIDI-IAIGYFSYSA-M |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O)O)O.[K+] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



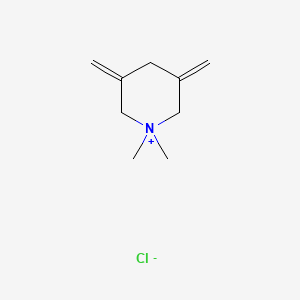

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)



